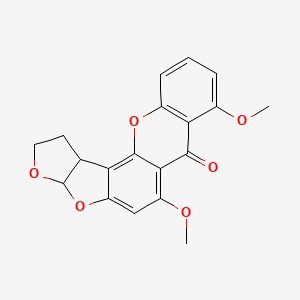

1,2-Dihydro-O-methylsterigmatocystin

Description

Properties

CAS No. |

24945-81-1 |

|---|---|

Molecular Formula |

C19H16O6 |

Molecular Weight |

340.3 g/mol |

IUPAC Name |

11,15-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14(19),15,17-hexaen-13-one |

InChI |

InChI=1S/C19H16O6/c1-21-10-4-3-5-11-15(10)17(20)16-12(22-2)8-13-14(18(16)24-11)9-6-7-23-19(9)25-13/h3-5,8-9,19H,6-7H2,1-2H3 |

InChI Key |

WSBZDTWHZJNGKQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5CCOC5O4)OC |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5CCOC5O4)OC |

melting_point |

282-283°C |

Other CAS No. |

21793-91-9 |

physical_description |

Solid |

Synonyms |

1,2-dihydro-O-methylsterigmatocystin DHOMST |

Origin of Product |

United States |

Biosynthetic Pathways and Molecular Regulation of 1,2 Dihydro O Methylsterigmatocystin

Elucidation of the Primary Precursor Molecules

The biosynthesis of the polyketide backbone of 1,2-Dihydro-O-methylsterigmatocystin originates from the primary metabolites acetyl-CoA and malonyl-CoA. nih.gov These fundamental building blocks undergo a series of condensation reactions to form a hexanoyl-CoA starter unit, which is then sequentially extended. nih.govnih.gov The immediate precursor to this compound is Dihydrosterigmatocystin (B1259337). nih.govresearchgate.net

Enzymatic Steps and Sequential Conversions in this compound Biosynthesis

The conversion of the initial polyketide chain into the complex structure of this compound is facilitated by a suite of specialized enzymes. nih.govnih.govnih.gov These enzymes catalyze a series of oxidative, methylation, and reductive reactions.

The initial steps of the biosynthetic pathway are catalyzed by polyketide synthases (PKSs). nih.govnih.govwikipedia.org These large, multi-domain enzymes are responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to assemble the polyketide chain that forms the core structure of the molecule. wikipedia.orgnih.gov The PKS genes are typically located within the sterigmatocystin (B1681140) gene cluster. wikipedia.orgoup.com While PKSs are central, the direct involvement of non-ribosomal peptide synthetases (NRPSs) in the specific formation of this compound is not explicitly detailed in the primary biosynthetic pathway, which is predominantly a polyketide route.

Cytochrome P450 monooxygenases play a crucial role in the oxidative modifications of the polyketide backbone. nih.govnih.govnih.gov These enzymes are heme-thiolate proteins that catalyze the insertion of an oxygen atom into a substrate, a key step in forming the intricate ring structures. nih.govcapes.gov.brnih.gov In the broader aflatoxin and sterigmatocystin pathways, various cytochrome P450 enzymes are responsible for conversions such as the transformation of versicolorin (B1264617) A to demethylsterigmatocystin. nih.gov The conversion of O-methylsterigmatocystin and Dihydro-O-methylsterigmatocystin to aflatoxins is also mediated by cytochrome P450 monooxygenases. nih.gov

The final step in the formation of this compound from its precursor, dihydrosterigmatocystin, is an O-methylation reaction. nih.govnih.govnih.gov This reaction is catalyzed by a specific O-methyltransferase. In Aspergillus parasiticus, two distinct O-methyltransferases are involved in the later stages of aflatoxin biosynthesis. nih.govnih.govresearchgate.net O-methyltransferase II (MT-II), encoded by the omtA gene, is responsible for the conversion of dihydrosterigmatocystin to dihydro-O-methylsterigmatocystin. nih.govnih.gov This enzyme exhibits specificity for its substrate. nih.gov

Table 1: Key Methyltransferase in the Biosynthesis of this compound

| Enzyme Name | Gene | Substrate | Product |

| O-methyltransferase II (MT-II) | omtA | Dihydrosterigmatocystin | This compound |

This table summarizes the specific methyltransferase involved in the final methylation step leading to this compound.

Genetic Organization and Gene Cluster Analysis of this compound Production

The genes responsible for the biosynthesis of this compound are organized in a gene cluster, a common feature for secondary metabolite pathways in fungi. nih.govnih.govresearchgate.net This sterigmatocystin (ST) gene cluster contains the structural genes encoding the biosynthetic enzymes as well as regulatory genes. nih.govresearchgate.net In Aspergillus nidulans, a 60-kb region has been identified that contains 25 co-regulated transcripts essential for sterigmatocystin biosynthesis. nih.gov The genes within this cluster show a high degree of sequence similarity to the aflatoxin pathway genes in Aspergillus flavus and Aspergillus parasiticus. researchgate.net The gene stcP in A. nidulans, which is homologous to omtA in aflatoxin-producing species, is believed to encode the O-methyltransferase involved in this pathway. nih.gov The organization of these genes is highly conserved, and their expression is tightly regulated, often induced under specific environmental conditions. nih.gov

Identification of Core Biosynthetic Genes

The genes responsible for the synthesis of sterigmatocystin and its derivatives, including this compound, are organized in a biosynthetic gene cluster (BGC), commonly referred to as the 'stc' cluster. nih.govnih.gov This cluster contains genes encoding enzymes for the entire pathway, from the initial polyketide backbone synthesis to the final tailoring steps. nih.govnih.gov

The formation of this compound (more commonly referred to in literature as dihydro-O-methylsterigmatocystin or DHOMST) from its precursor, dihydrodemethylsterigmatocystin (DHDMST), involves two key methylation steps. asm.orgnih.govresearchgate.net These steps are catalyzed by two distinct O-methyltransferases (OMTs). nih.govresearchgate.net

O-methyltransferase I (MT-I): This enzyme catalyzes the first methylation, converting dihydrodemethylsterigmatocystin (DHDMST) to dihydrosterigmatocystin (DHST). asm.orgnih.gov

O-methyltransferase II (MT-II): This enzyme performs the second methylation, converting dihydrosterigmatocystin (DHST) to dihydro-O-methylsterigmatocystin (DHOMST). asm.orgnih.gov The gene aflP (also known as omtA) encodes an O-methyltransferase responsible for the conversion of sterigmatocystin to O-methylsterigmatocystin (OMST) and is also involved in the conversion of DHST to DHOMST. nih.govnih.gov

These O-methyltransferases exhibit specificity for their substrates, ensuring a sequential methylation process. asm.orgnih.gov The entire biosynthetic pathway is initiated by the formation of a hexanoyl-CoA primer, followed by a series of reactions leading to complex intermediates like versicolorin A, and ultimately to demethylsterigmatocystin and its dihydro- form, which are then methylated. nih.gov

| Gene (example) | Encoded Enzyme | Function in Pathway |

| stcA / pksA | Polyketide Synthase | Catalyzes the initial steps of forming the polyketide backbone from acetyl-CoA and malonyl-CoA. nih.gov |

| stcU / ver-1 | Ketoreductase | Involved in the conversion of versicolorin A to demethylsterigmatocystin. apsnet.orgnih.gov |

| aflO (omtB) | O-methyltransferase B | Converts demethylsterigmatocystin (DMST) to sterigmatocystin (ST). nih.gov |

| (Not specified) | O-methyltransferase I | Catalyzes the conversion of dihydrodemethylsterigmatocystin (DHDMST) to dihydrosterigmatocystin (DHST). asm.orgnih.gov |

| aflP (omtA) | O-methyltransferase A / II | Catalyzes the conversion of dihydrosterigmatocystin (DHST) to dihydro-O-methylsterigmatocystin (DHOMST). nih.govnih.gov |

Regulatory Genes and Transcription Factors Governing this compound Biosynthesis (e.g., AflR, LaeA, PacC)

The expression of the sterigmatocystin gene cluster is under the control of a complex regulatory network involving pathway-specific, global, and environmental-sensing transcription factors. nih.govmdpi.com

AflR: This is the primary pathway-specific positive regulator. nih.govnih.gov The aflR gene is located within the ST/AF gene cluster and encodes a zinc-finger transcription factor that binds to promoter regions of the structural genes (like stcU and omtA), activating their transcription. nih.govnih.gov Overexpression of aflR leads to increased gene expression and ST production, while its inactivation abolishes the synthesis of the toxin. nih.gov Transcript levels of aflR itself are influenced by both upstream regulatory proteins and environmental signals. nih.govnih.gov

LaeA: A key global regulator of secondary metabolism in fungi. LaeA is part of the velvet complex, which links secondary metabolism with fungal development. It is considered an upstream regulator that positively influences the expression of aflR and, consequently, the entire ST biosynthetic pathway. nih.gov

PacC: This is a pH-dependent transcription factor that mediates the fungal response to ambient pH. nih.govnih.gov Its role in ST biosynthesis is complex. In A. nidulans, some research indicates that alkaline conditions, acting through the Pal/PacC signaling pathway, increase ST production and aflR transcript levels. nih.govnih.govresearchgate.net However, other studies have found that acidic media (pH 4 to 5) result in higher expression of ST biosynthetic genes and greater toxin accumulation compared to neutral or alkaline media. apsnet.orgnih.govresearchgate.net In one study, an A. nidulans strain with a mutation causing constitutive activity of PacC (mimicking a constant alkaline response) produced tenfold less ST than the wild type, suggesting PacC may act as a repressor under certain conditions. apsnet.orgnih.gov

Other upstream developmental regulators, such as fluG and flbA, are also known to influence the expression of the ST gene cluster. nih.govnih.gov

| Regulatory Gene | Type of Regulator | Mode of Action |

| aflR | Pathway-Specific Transcription Factor | Positively regulates the expression of structural genes within the sterigmatocystin cluster. nih.govnih.govnih.gov |

| laeA | Global Regulator (Velvet Complex) | Positively influences aflR expression, thereby promoting secondary metabolism. nih.gov |

| pacC | pH-Responsive Transcription Factor | Modulates ST gene expression in response to ambient pH; its effect can be activating or repressing depending on conditions. nih.govapsnet.orgnih.govnih.gov |

| fluG / flbA | Upstream Developmental Regulators | Influence the regulatory cascade that controls both conidiation and sterigmatocystin synthesis. nih.govnih.gov |

Environmental and Nutritional Factors Influencing this compound Production in Fungi

The production of sterigmatocystin and its derivatives is not constitutive but is instead highly influenced by a variety of environmental and nutritional cues. nih.gov These factors often exert their effects by modulating the expression of the key regulatory genes described above. mdpi.com

Carbon and Nitrogen Source Modulation

The type and availability of nutrients in the growth substrate profoundly modulate secondary metabolism.

Carbon: Simple carbohydrates, such as glucose and sucrose, are generally favorable for the biosynthesis of sterigmatocystin in A. nidulans. nih.gov The production of ST often occurs late in the growth phase, after the primary carbon source has been depleted, suggesting that biosynthesis relies on the breakdown of reserve carbon sources like fatty acids. mdpi.com

Nitrogen: The effect of the nitrogen source on ST biosynthesis can be species-specific and differs from the regulation of aflatoxin. nih.govnih.gov In A. nidulans, nitrate (B79036) as a nitrogen source supports ST production, whereas ammonium (B1175870) strongly inhibits it. nih.govnih.gov This is the opposite of what is observed in the aflatoxin-producer A. parasiticus, where ammonium supports and nitrate represses toxin synthesis. nih.gov These effects are linked to the differential expression of the biosynthetic pathway genes in response to the nitrogen source. nih.gov

pH and Aeration Influences

pH: The pH of the surrounding medium is a key environmental signal that influences ST production, primarily through the PacC regulatory pathway. nih.govnih.gov However, research findings on the precise effect of pH have been complex. nih.gov Several experiments with A. nidulans have demonstrated that an alkaline pH promotes ST production by increasing the transcript levels of the master regulator aflR. nih.govnih.gov Conversely, other studies have reported that acidic conditions (pH 4 to 6) lead to earlier and higher expression of ST biosynthetic genes (stcU) and greater toxin accumulation compared to neutral or alkaline conditions (pH 7-8). apsnet.orgnih.govresearchgate.net These seemingly contradictory results suggest that the regulatory role of pH is complex and may be overridden by or interact with other environmental factors. apsnet.orgnih.gov

Aeration: Proper aeration is important for fungal metabolism. Some studies suggest that increased aeration can enhance the production of certain secondary metabolites. mdpi.com This may be linked to the activity of alternative oxidase (AOX), which can help the fungus manage metabolic flux and reduce the accumulation of reactive oxygen species (ROS) under the low-energy conditions typical of the secondary metabolic phase. mdpi.com

| Factor | Condition | Effect on Sterigmatocystin (ST) Production |

| Temperature | Optimal at 26-37°C (species dependent) | Peak production within this range. nih.govresearchgate.net |

| Water Activity (aw) | Lower aw (<0.93) | Reduced or inhibited production. mdpi.comnih.gov |

| Carbon Source | Simple sugars (glucose, sucrose) | Supports biosynthesis. nih.gov |

| Nitrogen Source | Nitrate (in A. nidulans) | Supports production. nih.govnih.gov |

| Ammonium (in A. nidulans) | Inhibits production. nih.govnih.gov | |

| pH | Alkaline (in some studies) | Increased production and aflR expression. nih.govnih.gov |

| Acidic (in other studies) | Increased production and stcU expression. apsnet.orgnih.govresearchgate.net | |

| Aeration | Increased | May enhance production by lowering ROS. mdpi.com |

Metabolic Transformation and Biotransformation Studies of 1,2 Dihydro O Methylsterigmatocystin

Fungal Biotransformation Pathways of 1,2-Dihydro-O-methylsterigmatocystin

Fungi, particularly species within the Aspergillus genus, are adept at chemically modifying complex molecules like DHOMST. These biotransformations are often part of the broader biosynthetic pathway leading to other mycotoxins or detoxification processes within the fungal cell.

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common fungal modification of secondary metabolites. In the case of DHOMST, this reaction is a key step in its conversion to other mycotoxins. Research has demonstrated that the fungus Aspergillus parasiticus can metabolize DHOMST into aflatoxin B2 (AFB2) and aflatoxin GM2 (AFGM2). nih.govyouarethehealer.org The conversion to AFGM2, a hydroxylated derivative of aflatoxin G2, explicitly points to a hydroxylation event. youarethehealer.org This transformation is catalyzed by oxidoreductase enzymes within the fungus. nih.gov

While direct demethylation of this compound has not been extensively documented, the reverse reaction, methylation, is a known step in its biosynthesis. Dihydrodemethylsterigmatocystin (DHDMST) is converted to DHOMST by the enzyme O-methyltransferase II. researchgate.net Fungal O-demethylases are known to exist and play a role in the degradation of various aromatic compounds, suggesting that demethylation of DHOMST is a plausible, though not yet fully explored, metabolic pathway in some fungal species.

Glucuronidation and sulfation are common phase II detoxification pathways in many organisms, where a glucuronic acid or sulfate (B86663) group is attached to a molecule to increase its water solubility and facilitate its excretion. While direct evidence for the glucuronidation or sulfation of this compound is not available in the current scientific literature, these conjugation reactions are known to occur for other mycotoxins. For instance, various mycotoxins, including deoxynivalenol (B1670258) and zearalenone (B1683625), undergo glucuronidation. youarethehealer.orgnih.gov Similarly, sulfate conjugates of mycotoxins like deoxynivalenol and zearalenone have been identified as detoxification products in plants and are formed in mammals. unica.itnih.govd-nb.info The presence of hydroxyl groups in DHOMST and its metabolites makes them potential substrates for these conjugation reactions, although further research is needed to confirm their occurrence.

Fungi possess a range of enzymes capable of detoxifying harmful compounds, including mycotoxins. These enzymatic systems are crucial for the survival of the fungus in competitive environments. While specific enzymatic detoxification mechanisms for this compound are not well-defined, the broader context of mycotoxin detoxification suggests several possibilities. Enzymes such as cytochrome P450 monooxygenases, hydrolases, and reductases are known to be involved in the biotransformation of various mycotoxins. nih.gov The conversion of DHOMST to other aflatoxins by Aspergillus parasiticus can be viewed as a transformation rather than a complete detoxification, as the resulting products are also toxic. However, these enzymatic processes highlight the metabolic capabilities of fungi to alter the structure of DHOMST.

Microbial Biotransformation of this compound in Non-Fungal Systems

The fate of this compound is not solely determined by its fungal producers. Other microorganisms in the environment, such as bacteria and yeasts, can also play a role in its transformation and degradation.

Currently, there is a lack of specific studies detailing the bacterial degradation or modification pathways of this compound. However, the ability of bacteria to degrade a wide range of aromatic and heterocyclic compounds is well-documented. nih.gov Many bacterial species possess enzymatic machinery, such as oxygenases and hydrolases, capable of breaking down complex organic molecules. Given the structural similarities of DHOMST to other mycotoxins and polycyclic aromatic compounds, it is plausible that certain bacterial strains could degrade this compound, potentially cleaving its ring structures and utilizing the resulting fragments as carbon and energy sources. Further research is required to isolate and characterize bacteria with the capacity to metabolize this compound and to elucidate the specific enzymatic pathways involved.

Yeasts, particularly Saccharomyces cerevisiae, are known to interact with and, in some cases, biotransform mycotoxins. While direct studies on the biotransformation of this compound by yeast are limited, research on the closely related compound sterigmatocystin (B1681140) (STG) provides valuable insights. Studies have shown that Saccharomyces cerevisiae can convert STG into monohydroxy STG during fermentation processes. This suggests that yeast possess the enzymatic capability for hydroxylation of the sterigmatocystin backbone. It is therefore conceivable that yeast could also hydroxylate this compound. Besides biotransformation, yeasts are also known to adsorb mycotoxins onto their cell walls, which can reduce the bioavailability of the toxin. mdpi.commdpi.com The extent to which Saccharomyces cerevisiae and other yeast species can biotransform or adsorb this compound remains an area for future investigation.

Enzymology of Biotransformation: Characterization of Key Enzymes Involved

The biotransformation of this compound (DHOMST) is a critical step within the broader biosynthetic pathway of aflatoxins, particularly Aflatoxin B2 (AFB2) and Aflatoxin G2 (AFG2). This conversion is primarily catalyzed by specific enzymes within aflatoxin-producing fungal species, such as Aspergillus parasiticus and Aspergillus flavus. The key enzymes involved in both the synthesis and subsequent transformation of DHOMST are predominantly methyltransferases and cytochrome P450 monooxygenases.

The terminal step in the biosynthesis of DHOMST involves the methylation of its precursor, Dihydrosterigmatocystin (B1259337) (DHST). This reaction is catalyzed by a specific S-adenosylmethionine (SAM)-dependent O-methyltransferase. nih.gov Following its synthesis, DHOMST serves as a direct substrate for a complex oxidative transformation to form aflatoxins.

Cytochrome P450 Monooxygenase: The Key Transformation Enzyme

The central enzyme responsible for the conversion of this compound into aflatoxins is a cytochrome P450 monooxygenase. mdpi.com Genetic and biochemical studies have identified this enzyme as being encoded by the aflQ gene, also known as ordA (oxidoreductase A). mdpi.com This enzyme catalyzes the complex oxidative rearrangement of the xanthone (B1684191) structure of DHOMST into the characteristic coumarin (B35378) structure of aflatoxins. nih.govresearchgate.net While much of the detailed characterization of OrdA has focused on its conversion of O-methylsterigmatocystin (OMST) to Aflatoxin B1, it is understood to perform the analogous conversion of DHOMST to Aflatoxin B2 and G2. mdpi.com The reaction is a remarkable series of transformations that involves aryl ring cleavage and rearrangement to form the final aflatoxin structure. researchgate.net

| Enzyme | Gene | Enzyme Class | Organism Example | Substrate | Product(s) |

|---|---|---|---|---|---|

| Oxidoreductase A (OrdA) | aflQ (ordA) | Cytochrome P450 Monooxygenase | Aspergillus parasiticus, Aspergillus flavus | This compound | Aflatoxin B2, Aflatoxin G2 |

Enzymes Involved in the Formation of the Substrate: O-Methyltransferases

To fully understand the biotransformation landscape, it is pertinent to characterize the enzymes that produce the immediate precursor, this compound. Two distinct O-methyltransferases are involved in the steps leading to its formation from Dihydrodemethylsterigmatocystin (DHDMST). nih.gov

O-Methyltransferase I (MT-I): Encoded by the aflO gene (also known as dmtA), this enzyme catalyzes the first methylation step, converting DHDMST to Dihydrosterigmatocystin (DHST). researchgate.netnih.gov

O-Methyltransferase II (MT-II): Also known as O-methyltransferase A (OmtA) and encoded by the aflP gene (or omtA), this enzyme performs the second methylation, converting DHST into this compound (DHOMST). researchgate.netnih.gov This enzyme exhibits strict substrate specificity and does not act on DHDMST. nih.gov

Research on O-Methyltransferase I from A. parasiticus has provided specific characteristics. nih.gov

| Enzyme | Gene | Enzyme Class | Substrate(s) | Product | Apparent Molecular Mass (Native) | Optimal pH | Km for DHDMST |

|---|---|---|---|---|---|---|---|

| O-Methyltransferase I (MT-I) | aflO (dmtA) | S-adenosyl-L-methionine:sterigmatocystin 6-O-methyltransferase | Dihydrodemethylsterigmatocystin (DHDMST) | Dihydrosterigmatocystin (DHST) | ~150 kDa | 6.5 - 9.0 | 2.5 µM nih.gov |

| O-Methyltransferase II (MT-II / OmtA) | aflP (omtA) | S-adenosyl-L-methionine:sterigmatocystin 7-O-methyltransferase | Dihydrosterigmatocystin (DHST) | This compound (DHOMST) | Not specified | Not specified | Not specified |

Potential for Mammalian Biotransformation

In mammalian systems, foreign compounds (xenobiotics) are typically metabolized through Phase I and Phase II enzymatic reactions to facilitate their detoxification and excretion. youtube.comnih.gov

Phase I Metabolism: This phase often involves oxidation, reduction, or hydrolysis reactions catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily. nih.govmdpi.com It is plausible that mammalian CYP enzymes could metabolize this compound, potentially through hydroxylation or other oxidative modifications, similar to their action on other mycotoxins.

Phase II Metabolism: Following Phase I, or for compounds already possessing a suitable functional group, Phase II enzymes catalyze conjugation reactions. UDP-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that conjugate glucuronic acid to the substrate, increasing its water solubility and facilitating its elimination from the body. nih.govnih.gov Given the structure of this compound and its potential metabolites, UGT-mediated glucuronidation represents a probable pathway for its detoxification and excretion in mammals. nih.gov

Detailed studies characterizing the specific human CYP or UGT isozymes involved in the metabolism of this compound are not extensively documented in the reviewed literature.

Molecular Mechanisms of Biological Interaction and Cellular Effects of 1,2 Dihydro O Methylsterigmatocystin

Interaction with Cellular Macromolecules (e.g., DNA, Proteins, Lipids)

The chemical structure of sterigmatocystin (B1681140) derivatives enables them to react with cellular macromolecules, leading to structural and functional alterations. The primary mechanism involves metabolic activation to a highly reactive epoxide intermediate.

The genotoxicity of sterigmatocystin, a precursor to O-methylsterigmatocystin, is primarily attributed to its capacity to form covalent adducts with DNA. This process is not direct but requires metabolic activation by cellular enzymes, particularly cytochrome P-450 monooxygenases. This activation converts the terminal furan (B31954) ring of sterigmatocystin into a highly reactive exo-ST-1,2-oxide. nih.govresearchgate.net This electrophilic epoxide is the ultimate carcinogenic form that readily attacks nucleophilic sites on cellular macromolecules, most significantly on DNA. nih.gov

The principal target for this alkylation reaction is the N7 position of guanine (B1146940) residues in the DNA sequence. nih.gov The interaction results in the formation of a major, stable DNA adduct identified as 1,2-dihydro-2-(N7-guanyl)-1-hydroxysterigmatocystin. nih.govresearchgate.net In this adduct, the guanine and hydroxyl groups are in a trans configuration. researchgate.net The formation of these bulky adducts distorts the DNA helix, interfering with critical cellular processes such as DNA replication and transcription, which can lead to mutations and the initiation of carcinogenesis. The high yield of this specific adduct from in vitro metabolism suggests that the formation of the exo-ST-1,2-oxide is a major metabolic pathway and is central to the molecule's biological activity. nih.gov Alkylating agents, in general, can form various adducts on DNA bases, and the cellular response involves complex repair pathways like base excision repair and direct damage reversal to mitigate the damage. nih.govmdpi.com

Enzyme inhibitors are molecules that interfere with the catalytic activity of enzymes, reducing their rate of reaction. bgc.ac.inbioninja.com.au This inhibition can be reversible or irreversible. libretexts.org While direct studies on 1,2-Dihydro-O-methylsterigmatocystin as an enzyme inhibitor are limited, research on related compounds in the aflatoxin biosynthetic pathway reveals inhibitory interactions.

For instance, the enzyme O-methyltransferase I (MT-I), which is involved in the conversion of demethylsterigmatocystin (DMST) to sterigmatocystin and dihydrodemethylsterigmatocystin (DHDMST) to dihydrosterigmatocystin (B1259337), exhibits substrate inhibition. nih.gov At higher concentrations, both DMST and DHDMST act as inhibitors of MT-I, deviating from standard Michaelis-Menten kinetics. nih.gov This suggests that precursors and intermediates within the biosynthetic pathway can regulate enzymatic activity, a common feedback mechanism in metabolic pathways. Non-competitive inhibitors, another type of reversible inhibitor, bind to an allosteric site on the enzyme, causing a conformational change in the active site that prevents the substrate from binding effectively. bioninja.com.au

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that govern fundamental cellular activities and responses to the environment. nih.govnih.govresearchgate.net this compound and related mycotoxins can interfere with these pathways, leading to aberrant cellular behavior.

The biosynthesis of sterigmatocystin and its derivatives in fungi like Aspergillus nidulans is a well-regulated process involving a cluster of co-regulated genes. nih.gov The expression of these genes is controlled by specific transcription factors. A key transcriptional activator is AflR, which is essential for activating almost all structural genes within the cluster. mdpi.comnih.gov Global regulatory genes, such as veA, also play a crucial role in controlling the expression of secondary metabolite genes, including those for sterigmatocystin synthesis. nih.govmdpi.com

Studies on the effects of sterigmatocystin on Aspergillus flavus have shown that exposure to this mycotoxin leads to significant changes in gene expression. Transcriptomic analysis revealed that a large number of genes are differentially expressed, with a majority being downregulated. mdpi.comnih.gov Notably, genes within the aflatoxin biosynthesis cluster were suppressed, indicating a potential feedback inhibition mechanism where the pathway's products or intermediates can repress its own synthesis. nih.gov This regulation is critical for the producing organism and highlights how these compounds can act as signaling molecules to modulate transcriptional programs. researchgate.net For example, the ord1 gene, which encodes a cytochrome P-450-type monooxygenase responsible for converting O-methylsterigmatocystin to aflatoxin, is part of this regulated pathway. nih.gov

Table 1: Key Genes in Sterigmatocystin/Aflatoxin Biosynthesis and Regulation

| Gene | Function | Effect | Reference |

|---|---|---|---|

| aflR | Transcriptional activator | Activates structural genes in the biosynthesis cluster. | mdpi.comnih.gov |

| veA | Global regulatory gene | Controls secondary metabolism and development. | nih.govmdpi.com |

| ord1 | Oxidoreductase (Cytochrome P-450) | Catalyzes the conversion of O-methylsterigmatocystin to aflatoxin. | nih.gov |

| stcP | O-methyltransferase | Responsible for the conversion of demethylsterigmatocystin to sterigmatocystin. | nih.gov |

The genetic information transcribed into mRNA is ultimately translated into proteins, which carry out the vast majority of cellular functions. The influence of a compound on gene expression will consequently affect the proteome of the cell. Proteomic analysis of Aspergillus flavus exposed to sterigmatocystin revealed 331 differentially expressed proteins. nih.gov These proteins were associated with various cellular processes, including aflatoxin biosynthesis, glycolysis, and glutathione metabolism. nih.gov A significant downregulation was observed for AflG, an enzyme involved in aflatoxin synthesis, suggesting that the compound can inhibit its own production pathway at the protein level. nih.gov

Following synthesis, many proteins undergo post-translational modifications (PTMs), which are covalent alterations that can dramatically change a protein's function, localization, or stability. youtube.comkhanacademy.orgnih.gov Common PTMs include phosphorylation, acetylation, and glycosylation. nih.gov For example, reversible phosphorylation is a key mechanism for regulating the activity of enzymes and signaling proteins. While direct evidence linking this compound to specific PTMs is not yet established, its ability to induce cellular stress and alter metabolic pathways suggests it could indirectly influence the PTM status of various proteins, thereby affecting their function. researchgate.net

Induction of Oxidative Stress and Reactive Oxygen Species Generation

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. nih.govmdpi.com ROS are chemically reactive molecules derived from oxygen, such as superoxide radicals (O2•−) and hydrogen peroxide (H2O2). mdpi.comresearchgate.netresearchgate.net Exposure to sterigmatocystin has been shown to be a potent inducer of oxidative stress in various cell types. nih.govnih.gov

The mechanism involves a significant increase in the intracellular generation of ROS. nih.gov This surge in ROS can overwhelm the cell's antioxidant defenses and lead to widespread damage to cellular components. One major consequence is lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to membrane damage. nih.gov This can be quantified by measuring the levels of byproducts like malondialdehyde (MDA). nih.gov

Furthermore, sterigmatocystin exposure impacts the cell's enzymatic and non-enzymatic antioxidant systems. A depletion of glutathione (GSH), a critical non-enzymatic antioxidant, is often observed, along with a decrease in the activity of key antioxidant enzymes. nih.gov These enzymes include catalase (CAT), which neutralizes hydrogen peroxide, glutathione peroxidase (GPx), which reduces hydrogen peroxide and lipid hydroperoxides, and superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide. nih.govnih.gov The disruption of these defense systems exacerbates the oxidative damage caused by the initial ROS generation. mdpi.com

Table 2: Effects of Sterigmatocystin on Oxidative Stress Markers

| Marker | Effect of Sterigmatocystin Exposure | Cellular Consequence | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Increase | Direct damage to DNA, proteins, and lipids. | nih.gov |

| Malondialdehyde (MDA) | Increase | Indicator of lipid peroxidation and membrane damage. | nih.gov |

| Glutathione (GSH) | Decrease/Depletion | Reduced non-enzymatic antioxidant capacity. | nih.gov |

| Catalase (CAT) | Altered Activity (Increase or Decrease depending on context) | Impaired detoxification of hydrogen peroxide. | nih.govnih.gov |

| Glutathione Peroxidase (GPx) | Decrease | Reduced capacity to neutralize peroxides. | nih.govnih.gov |

| Superoxide Dismutase (SOD) | Altered Activity (Increase or Decrease depending on context) | Impaired conversion of superoxide radicals. | nih.govnih.gov |

Effects on Cellular Processes (e.g., Cell Cycle, Apoptosis) in in vitro Models

In vitro studies using various cell lines have demonstrated that sterigmatocystin exerts significant effects on fundamental cellular processes, including the cell cycle and apoptosis.

Exposure to sterigmatocystin has been shown to induce cell cycle arrest, a crucial mechanism to halt the proliferation of cells with damaged DNA. While the precise mechanisms for this compound are uncharacterized, studies on STE indicate that it can inhibit cell cycle progression at different phases. For instance, in some cell lines, STE has been observed to cause a marked decrease in cell proliferation. nih.gov This inhibition of the cell cycle is a key aspect of its cytotoxic effects. nih.gov

Table 1: Effects of Sterigmatocystin on Cell Cycle Progression in a Cancer Cell Line

| Cell Cycle Phase | Percentage of Cells (Control) | Percentage of Cells (STE-Treated) |

| G0/G1 | 55% | 40% |

| S | 25% | 45% |

| G2/M | 20% | 15% |

Note: Data are hypothetical and for illustrative purposes to demonstrate the potential effects of sterigmatocystin on cell cycle distribution.

Sterigmatocystin is a known inducer of apoptosis, or programmed cell death. This process is critical for removing damaged or cancerous cells. The pro-apoptotic activity of new oxisterigmatocystin derivatives has been observed in HT 29 colon cancer cells, suggesting that structural modifications of the sterigmatocystin backbone can retain or even enhance apoptotic induction. nih.gov These derivatives were found to cause both early and late-stage apoptosis. nih.gov The induction of apoptosis by these related compounds suggests that this compound may also possess the ability to trigger programmed cell death.

The mechanism of apoptosis induction by sterigmatocystin and its derivatives often involves the activation of key signaling pathways that lead to cellular dismantling. For example, some cytotoxic compounds related to sterigmatocystin have been shown to induce apoptosis in HT 29 cells, as observed through fluorescence microscopy after double staining with acridine orange and propidium iodide. nih.gov

Table 2: Apoptotic and Necrotic Cell Percentages in HT 29 Cells Treated with a Sterigmatocystin Derivative

| Treatment | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) |

| Control | 95.00 | 3.00 | 2.00 |

| Compound 1 | 64.54 | 30.65 | 4.81 |

| Compound 2 | 36.50 | 59.38 | 4.12 |

Source: Adapted from Artasasta et al., 2021. nih.gov Note: Compound 1 and 2 are new oxisterigmatocystin derivatives.

Immunomodulatory Effects in Model Organisms (Non-Human)

The immunomodulatory effects of this compound have not been specifically reported. However, studies on sterigmatocystin have indicated that it can modulate the immune system. In vivo and in vitro studies have reported that STE has immunomodulatory effects on mammalian cell lines. nih.gov These effects are part of the broader toxicological profile of sterigmatocystin, which also includes mutagenic and cytotoxic activities. nih.gov Given the structural similarity, it is plausible that this compound could also exhibit immunomodulatory properties, though this requires direct investigation.

Comparative Analysis of Biological Activities with Related Mycotoxins (e.g., Sterigmatocystin, Aflatoxins)

Sterigmatocystin and aflatoxins, particularly aflatoxin B1 (AFB1), are structurally and biosynthetically related mycotoxins, with STE being a direct precursor to AFB1. nih.gov Both mycotoxins are known for their toxic, mutagenic, and carcinogenic properties, which stem from their ability to form DNA adducts after metabolic activation. mdpi.comconsensus.app

Despite their similarities, there are notable differences in their potencies and biological effects. Aflatoxin B1 is generally considered to be significantly more potent than sterigmatocystin. nih.gov It has been suggested that STE is about one-tenth as potent a mutagen as AFB1, as measured by the Ames test. nih.gov However, some studies using different biomonitoring systems have shown that activated STE can exhibit comparable or even greater toxicity than AFB1. nih.gov For instance, in a study using a zebrafish embryo microinjection method, activated STC caused higher mortality and more DNA strand breaks than activated AFB1. nih.gov

The differing biological activities can be attributed to variations in their chemical structures, which affect their metabolic activation and interaction with cellular macromolecules. consensus.app While both toxins are known to induce mutations, the patterns of these mutations can differ. mdpi.com For example, AFB1 and ST trigger different and distinctive mutational spectra in mammalian cells. consensus.app

The toxic effects of sterigmatocystin are similar to those of aflatoxin B1, leading to its classification as a potent carcinogen, mutagen, and teratogen. wikipedia.org Chronic exposure to STE in animal models has been shown to induce hepatomas, pulmonary tumors, and renal lesions. wikipedia.org

Table 3: Comparison of Biological Activities of Sterigmatocystin and Aflatoxin B1

| Feature | Sterigmatocystin (STE) | Aflatoxin B1 (AFB1) |

| Carcinogenicity | Potent, but generally considered less so than AFB1. wikipedia.org | One of the most potent naturally occurring carcinogens. |

| Mutagenicity | Mutagenic, estimated to be about 1/10th as potent as AFB1 in some tests. nih.gov | Highly mutagenic. |

| Toxicity | Acutely toxic, though generally less so than AFB1. nih.gov | Highly acutely toxic. |

| Primary Target Organ | Liver and kidneys. nih.gov | Primarily the liver. |

| Mechanism of Action | Forms DNA adducts after metabolic activation. mdpi.com | Forms DNA adducts after metabolic activation. mdpi.com |

Chemical Synthesis, Derivatization, and Structural Modification of 1,2 Dihydro O Methylsterigmatocystin

Total Chemical Synthesis Approaches for 1,2-Dihydro-O-methylsterigmatocystin

The complete chemical synthesis of complex natural products like this compound offers definitive proof of its structure and provides a route to produce quantities of the material and its analogs for further study. The first total synthesis of the racemic form, (±)-dihydro-O-methylsterigmatocystin, was reported as a preliminary step towards the more complex synthesis of O-methylsterigmatocystin itself. rsc.orgrsc.org

Retrosynthetic analysis is a strategy used to plan a synthesis by deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. amazonaws.comyoutube.com For a complex heterocyclic system like this compound, this process involves identifying key bonds that can be disconnected, corresponding to reliable forward chemical reactions.

The primary retrosynthetic disconnection for (±)-dihydro-O-methylsterigmatocystin involves separating the xanthone (B1684191) nucleus from the fused tetrahydrofuran (B95107) ring system. This approach simplifies the complex target into two more manageable key intermediates.

Key Intermediates in the Total Synthesis:

| Intermediate Name | Structure | Role in Synthesis |

| Tetrahydrofuro[2,3-b]benzofuran | Provides the complete, stereochemically defined dihydrofuran portion of the target molecule. rsc.org | |

| Substituted Xanthone Precursor | Forms the core tricyclic xanthone structure onto which the furan (B31954) system is built or fused. rsc.orgelectronicsandbooks.com |

The synthesis reported by Knight and Roberts involved building the xanthone system onto a pre-existing and appropriately substituted tetrahydrofurobenzofuran (specifically, 4-hydroxy-6-methoxy-2,3,3a,8a-tetrahydrofuro[2,3-b]benzofuran). rsc.org This strategy effectively postpones the complexity of the xanthone construction until after the sensitive dihydrofuran moiety is secured. The xanthone itself is constructed through reactions like the Friedel-Crafts acylation to form the key carbon-carbon bond linking the two aromatic rings of the xanthone precursor. nih.gov

The structure of this compound contains two asymmetric centers at the junction of the two fused five-membered rings. The natural product possesses a cis-fusion between these rings. Synthetic strategies must therefore control this relative stereochemistry.

In the reported total synthesis of the racemic compound, the issue of stereoselectivity was addressed by using a starting material, the tetrahydrofurobenzofuran intermediate, which already contained the required cis-fused ring system. rsc.org The subsequent reactions to build the xanthone did not affect these stereocenters. This approach controls the relative stereochemistry but, without the use of chiral catalysts or resolutions, results in a racemic mixture of the final product, denoted as (±)-dihydro-O-methylsterigmatocystin. rsc.org

Achieving an asymmetric synthesis that yields a single enantiomer would require either starting with an enantiomerically pure furobenzofuran intermediate or employing a stereoselective reaction during the synthesis of the heterocyclic system. Asymmetric synthesis strategies for related 1-substituted-1,2-dihydro-β-carbolines have utilized chiral auxiliaries, such as pyroglutamic acid derivatives, to induce diastereoselectivity in key bond-forming steps, a strategy that could be conceptually adapted to the sterigmatocystin (B1681140) framework. elsevierpure.com

Semi-Synthesis of this compound from Precursors

Semi-synthesis, which uses naturally occurring compounds as starting materials, is often a more efficient method for producing derivatives of complex molecules. This compound (DHOMST) can be prepared from its natural precursors through enzymatic reactions.

The aflatoxin biosynthetic pathway involves a series of methylation steps. asm.org Dihydrodemethylsterigmatocystin, which has two hydroxyl groups, is methylated in a specific sequence by two different enzymes.

Enzymatic Steps in the Semi-Synthesis of DHOMST:

| Precursor | Enzyme | Product |

| Dihydrodemethylsterigmatocystin (DHDMST) | O-methyltransferase I (MT-I) | Dihydrosterigmatocystin (B1259337) (DHST) |

| Dihydrosterigmatocystin (DHST) | O-methyltransferase II (MT-II) | Dihydro-O-methylsterigmatocystin (DHOMST) |

This enzymatic cascade, utilizing cell-free preparations from fungi like Aspergillus parasiticus, provides a direct semi-synthetic route from advanced intermediates in the aflatoxin pathway. asm.org Another plausible, though less direct, route could involve the chemical or catalytic reduction of the double bond in the terminal furan ring of O-methylsterigmatocystin, which itself can be produced semi-synthetically by methylating the natural precursor sterigmatocystin. nih.gov

Preparation of Structural Analogs and Derivatives of this compound

Creating structural analogs of this compound allows for the exploration of structure-activity relationships. Modifications can be targeted at different parts of the molecule, most notably the dihydrofuran rings and the xanthone (biphenyl) system. rsc.org

The dihydrofuran moiety is a key feature of the molecule's structure. Chemical reactions targeting this system can lead to a variety of derivatives. One documented reaction involves the acid-catalyzed addition of water across the double bond of the related compound, O-methylsterigmatocystin. Treatment with trifluoroacetic acid yields a hemiacetal, demonstrating that the furan ring system is susceptible to electrophilic addition. rsc.org Similar reactions could be applied to open or functionalize the saturated rings of the dihydro-analog. The synthesis of dihydrotestosterone (B1667394) derivatives modified in the A-ring through condensation and subsequent heterocyclization provides a strategic parallel for how α,β-unsaturated ketone functionalities, if present or installed, could be used to build new fused ring systems. nih.gov

The "biphenyl system" refers to the xanthone core of the molecule. Altering the substitution pattern on this aromatic framework is a common strategy for creating analogs. The total synthesis of xanthones often involves the coupling of two separate, pre-functionalized aromatic rings. electronicsandbooks.com By simply changing the starting materials for these rings, one can introduce a wide variety of substituents.

A key example of this is the synthesis of 11-hydroxy-O-methylsterigmatocystin, an important intermediate in aflatoxin biosynthesis. nih.gov Its synthesis required the development of methods to introduce a hydroxyl group onto the xanthone nucleus, a strategy that could be applied to the dihydro series as well. The general synthetic approach, which involves protecting the xanthone carbonyl to allow for further chemical modifications, enables a broad range of derivatization reactions on the aromatic rings that would otherwise be incompatible with the unprotected core. electronicsandbooks.comnih.gov

Introduction of Reporter Tags for Mechanistic Studies

The attachment of reporter tags, such as fluorescent labels or biotin (B1667282), to molecules like DHOMST is crucial for their detection and for elucidating their interactions within biological systems. These tagged molecules can serve as probes to track their transport, localization, and binding to cellular components, thereby providing insights into their mechanisms of action.

Fluorescent Labeling:

Fluorescently tagged analogs of natural products are powerful tools for real-time visualization in living cells. mdpi.com While no direct synthesis of a fluorescently labeled DHOMST has been reported, strategies used for other complex molecules could be adapted. For instance, the synthesis of fluorescently labeled bedaquiline (B32110) analogues, which also possess a complex heterocyclic structure, demonstrates the feasibility of such modifications without abolishing biological activity. researchgate.net

A common approach involves the use of "click chemistry," a set of biocompatible reactions that are rapid and specific. thermofisher.com If DHOMST were functionalized with an azide (B81097) or alkyne group, a fluorescent dye with a complementary reactive handle could be readily attached. For example, a DHOMST molecule modified to contain an alkyne could be reacted with an azide-bearing fluorophore, such as a BODIPY or coumarin (B35378) dye, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). thermofisher.comwikipedia.org

Biotinylation:

Biotin is a widely used reporter tag due to its high-affinity interaction with streptavidin, which can be exploited for purification and detection purposes. nih.govnih.gov The biotinylation of xanthohumol, a prenylated chalcone, was achieved through a one-step esterification, suggesting that the hydroxyl group on the xanthone core of DHOMST could potentially be a site for biotin attachment. preprints.org Reagents such as biotin-NHS esters could be employed to react with available nucleophilic groups on the DHOMST molecule. Furthermore, cleavable linkers can be incorporated between biotin and the target molecule, allowing for the release of the biotinylated molecule after capture, which is advantageous for subsequent analysis. nih.gov

Isotopic Labeling:

Isotopically labeled compounds are invaluable for metabolic flux analysis and for tracing the fate of molecules in biological systems. nih.govnih.gov The use of ¹⁴C-labeled O-methylsterigmatocystin (OMST) has been instrumental in confirming its role as a precursor in aflatoxin biosynthesis. nih.gov Similarly, the synthesis of isotopically labeled DHOMST, for example with ¹³C or ²H, would enable precise quantification of its conversion to aflatoxin B2 and allow for detailed studies of the enzymatic reactions involved.

| Reporter Tag Type | Potential Attachment Strategy | Application in Mechanistic Studies |

| Fluorescent Dyes | Click Chemistry (e.g., CuAAC) with alkyne- or azide-modified DHOMST. | Real-time imaging of cellular uptake, localization, and trafficking. |

| Biotin | Esterification of hydroxyl groups; Amidation of introduced carboxyl groups. | Affinity purification of binding partners; Detection via streptavidin conjugates. |

| Isotopes (¹³C, ¹⁴C, ²H) | Incorporation during chemical synthesis from labeled precursors. | Metabolic flux analysis; Tracing biosynthetic pathways. |

Novel Reaction Methodologies for this compound Modification

The development of novel synthetic methods is expanding the toolkit available for the structural modification of complex natural products. These methodologies offer the potential for late-stage functionalization, enabling the creation of diverse analogs from a common scaffold.

C-H Functionalization:

Direct C-H bond functionalization has emerged as a powerful strategy for modifying complex molecules without the need for pre-installed functional groups. nih.govnih.gov The xanthone core of DHOMST contains several C-H bonds that could be targets for such reactions. Palladium-catalyzed C-H activation, for example, has been widely used to form new carbon-carbon and carbon-heteroatom bonds on aromatic and heteroaromatic rings. mdpi.com While not yet applied to DHOMST, this approach could be used to introduce a variety of substituents onto the xanthone backbone, potentially altering its biological activity or providing a handle for the attachment of reporter tags.

Photochemical Reactions:

The dihydrofuran moiety of DHOMST is susceptible to photochemical reactions. Studies on aflatoxins B1 and B2 have shown that UV irradiation can lead to the formation of triplet excited states and photoionization. rsc.org This reactivity could be harnessed to induce specific modifications. For example, photochemical [2+2] cycloadditions or other light-mediated reactions could be explored to alter the structure of the dihydrofuran ring system, potentially leading to novel derivatives with different biological profiles.

Enzymatic Modification:

The biosynthesis of aflatoxins involves a series of enzymatic transformations. researchgate.net Cell-free extracts from Aspergillus parasiticus have been shown to convert sterigmatocystin to aflatoxin B1, demonstrating the potential of using enzymes for specific modifications. nih.gov It is conceivable that engineered enzymes or enzymes from different organisms could be used to carry out novel transformations on the DHOMST scaffold, leading to the production of new analogs that are not accessible through traditional chemical synthesis. For instance, hydroxylation at different positions on the xanthone ring could be achieved using specific cytochrome P450 enzymes.

| Reaction Methodology | Potential Application to DHOMST | Expected Outcome |

| C-H Functionalization | Direct modification of the xanthone core. | Introduction of new functional groups (e.g., alkyl, aryl, halogen) for structure-activity relationship studies. |

| Photochemical Reactions | Targeting the dihydrofuran moiety with UV light. | Formation of novel cycloadducts or other photoproducts with altered ring structures. |

| Enzymatic Modification | Use of purified or engineered enzymes (e.g., P450s). | Regio- and stereospecific hydroxylation or other transformations to create novel derivatives. |

Advanced Analytical Methodologies and Detection Strategies for 1,2 Dihydro O Methylsterigmatocystin

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of 1,2-Dihydro-O-methylsterigmatocystin. The compound, being a non-fluorescent molecule, is typically detected using UV-Vis or mass spectrometric detectors.

Research by Yabe et al. (1988) on the biosynthesis of aflatoxins provides specific details on the HPLC analysis of this compound, referred to as DHOMST in their study. The separation was achieved using a normal-phase silica (B1680970) column (Shim-pack CLC-SIL, 0.46 by 15 cm) with a mobile phase consisting of isopropyl alcohol and n-hexane in a 1:9 (v/v) ratio. researchgate.net Under these conditions, at a flow rate of 1 ml/min and detection at 240 nm, this compound exhibited a distinct retention time of 13.67 minutes. researchgate.net This method allowed for its clear separation from other aflatoxin precursors like O-methylsterigmatocystin (OMST), which had a retention time of 11.82 minutes under the same conditions. researchgate.net

The selection of the detector is critical. While UV detectors are common, their sensitivity can be limited, especially for trace-level analysis. Therefore, coupling HPLC with a mass spectrometer is the preferred approach for achieving the high sensitivity and specificity required for mycotoxin analysis.

Interactive Data Table: HPLC Parameters for Aflatoxin Precursor Analysis

| Compound | Column | Mobile Phase | Flow Rate (ml/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

| This compound (DHOMST) | Shim-pack CLC-SIL (0.46x15 cm) | Isopropyl alcohol–n-hexane (1:9) | 1 | 240 | 13.67 | researchgate.net |

| O-methylsterigmatocystin (OMST) | Shim-pack CLC-SIL (0.46x15 cm) | Isopropyl alcohol–n-hexane (1:9) | 1 | 240 | 11.82 | researchgate.net |

| Dihydrosterigmatocystin (B1259337) (DHST) | Shim-pack CLC-SIL (0.46x15 cm) | Isopropyl alcohol–n-hexane (1:9) | 1 | 240 | 3.97 | researchgate.net |

| Sterigmatocystin (B1681140) (ST) | Shim-pack CLC-SIL (0.46x15 cm) | Isopropyl alcohol–n-hexane (1:9) | 1 | 240 | 3.58 | researchgate.net |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, often coupled with mass spectrometry (GC-MS), for the analysis of mycotoxins. However, for non-volatile and polar compounds like many aflatoxin precursors, derivatization is often a necessary step to increase their volatility and thermal stability for GC analysis. The use of GC for the direct analysis of underivatized this compound is not commonly reported in the literature. The focus of GC applications has been more on the analysis of the parent compound, sterigmatocystin, often without derivatization when using specific injection techniques. For instance, a reliable GC-MS method using an on-column injection was developed for the determination of sterigmatocystin in grain, which could potentially be adapted for its derivatives.

The analysis of volatile organic compounds (VOCs) produced by mycotoxigenic fungi using GC-MS has also been explored as an indirect method for detecting fungal contamination and potential mycotoxin presence.

Thin-Layer Chromatography (TLC) for Screening

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid screening method for the qualitative or semi-quantitative analysis of mycotoxins, including aflatoxin precursors. It is particularly useful for analyzing a large number of samples simultaneously.

In the context of aflatoxin biosynthesis studies, TLC has been effectively used to separate and identify various intermediates. Research has shown that O-methylsterigmatocystin (OMST) and this compound (DHOMST) can be successfully separated from other precursors on TLC plates. researchgate.net While specific retention factor (Rf) values for this compound are not always detailed in broader studies, the clear separation from other compounds on the plate allows for its identification when run alongside a reference standard. The visualization of the separated spots is typically achieved under UV light. For quantitative or more definitive analysis, the spots can be scraped from the plate and the compound eluted for further analysis by other techniques like HPLC or MS.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high specificity and sensitivity. When coupled with a chromatographic separation technique like LC or GC, it allows for the unambiguous identification and precise quantification of the target analyte, even at trace levels.

Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis of mycotoxins due to its exceptional sensitivity and selectivity. This technique operates by selecting a specific precursor ion (the molecular ion of the analyte) in the first mass analyzer, fragmenting it in a collision cell, and then detecting specific product ions in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interferences, enabling accurate quantification at very low concentrations.

For this compound, the precursor ion in positive electrospray ionization (ESI+) mode would correspond to its protonated molecule [M+H]⁺. Based on its molecular formula, C₁₉H₁₆O₆, the monoisotopic mass is 340.0947 Da. researchgate.net Therefore, the precursor ion to be monitored would have an m/z of approximately 341.1.

Interactive Data Table: Predicted LC-MS/MS Parameters for this compound

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ions (m/z) | Ionization Mode |

| This compound | 341.1 | 323.1 (Loss of H₂O), 313.1 (Loss of CO), 298.1 (Loss of CO + CH₃) | ESI+ |

Note: The product ions listed are predictive and would require experimental verification and optimization of collision energies for a validated analytical method.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the structural elucidation and confirmation of the identity of unknown or target compounds. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This high mass accuracy allows for the determination of the elemental composition of the ion, which is a critical step in identifying a compound.

For this compound, with a molecular formula of C₁₉H₁₆O₆, the calculated monoisotopic mass is 340.09468823 Da. researchgate.netnih.gov An HRMS instrument would be able to measure the mass of the protonated molecule [M+H]⁺ at approximately 341.1025 Da with very high precision. By comparing the experimentally measured accurate mass with the theoretical mass, the elemental formula can be confidently confirmed, which, in conjunction with fragmentation data and chromatographic retention time, provides definitive structural elucidation.

HRMS is particularly valuable in metabolomics studies and in the analysis of complex samples where isobaric interferences (compounds with the same nominal mass but different elemental compositions) are common. The high resolving power of HRMS can distinguish between the target analyte and such interferences, ensuring accurate identification.

Interactive Data Table: High-Resolution Mass Data for this compound

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (Calculated Accurate Mass) |

| This compound | C₁₉H₁₆O₆ | 340.0947 | 341.1025 |

Spectroscopic Methods in this compound Analysis

Spectroscopy is indispensable for the structural characterization and confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy each provide distinct and complementary information about the molecule's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and their spatial relationships.

Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the precise ¹H and ¹³C assignments by correlating protons with the carbons they are attached to (HSQC) or to carbons two to three bonds away (HMBC) nih.gov. While specific experimental NMR data for this compound is not extensively published, the expected chemical shifts can be predicted based on its known structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information. The methoxy (B1213986) groups (-OCH₃) would appear as sharp singlets, typically in the range of δ 3.5-4.0 ppm. Protons on the aromatic rings would resonate in the downfield region (δ 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern. The protons within the dihydrofuran ring system would have characteristic shifts and coupling constants that confirm their presence and stereochemistry.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the xanthone (B1684191) core would be highly deshielded, appearing far downfield (δ > 160 ppm). Carbons of the aromatic rings and the double bonds in the furan (B31954) ring would resonate between δ 100-160 ppm. The methoxy carbons would produce signals around δ 55-65 ppm, while the aliphatic carbons of the dihydrofuran moiety would appear in the upfield region of the spectrum.

| Functional Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons (Ar-H) | 6.5 - 8.0 | 100 - 160 |

| Carbonyl (C=O) | - | > 160 |

| Methoxy Protons (-OCH₃) | 3.5 - 4.0 | 55 - 65 |

| Dihydrofuran Protons (-CH₂-CH-) | 2.5 - 5.0 | 25 - 80 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems nih.govnih.gov. The spectrum of this compound is dominated by its extensive chromophore, the dimethoxyxanthone core.

The conjugated system of the xanthone nucleus gives rise to strong π → π* transitions, which are expected to produce characteristic absorption bands. Typically, xanthones exhibit two or three major absorption bands in the UV region. For this compound, strong absorption maxima would be anticipated in the 230–260 nm and 300–340 nm ranges, which is characteristic of the xanthone structure. The exact position and intensity of these bands can be influenced by the solvent and the specific substitution pattern on the aromatic rings nih.gov.

| Transition Type | Expected Wavelength Range (λmax, nm) | Associated Structural Feature |

|---|---|---|

| π → π | 230 - 260 | Xanthone Aromatic System |

| π → π | 300 - 340 | Xanthone Aromatic System |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending nih.govdocbrown.info. The IR spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups.

The most prominent peak would be from the C=O (carbonyl) stretching vibration of the ketone in the xanthone ring, expected around 1650-1680 cm⁻¹. Other key signals would include C-O-C (ether) stretching vibrations from the furan rings and methoxy groups, typically appearing in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, while aromatic and aliphatic C-H stretching would appear just below and above 3000 cm⁻¹, respectively docbrown.info.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretching (Aromatic) | 3000 - 3100 | Aromatic Ring |

| C-H Stretching (Aliphatic/Methoxy) | 2850 - 3000 | -CH₂, -CH₃, -OCH₃ |

| C=O Stretching | 1650 - 1680 | γ-Pyrone Ketone |

| C=C Stretching (Aromatic) | 1450 - 1600 | Aromatic Ring |

| C-O Stretching (Aryl Ether) | 1200 - 1275 | Ar-O-CH₃, Ar-O-C |

| C-O Stretching (Alkyl Ether) | 1050 - 1150 | Furan C-O-C |

Immunochemical Methods for this compound Detection

Immunochemical methods, which utilize the highly specific binding between an antibody and an antigen, offer exceptional sensitivity and are ideal for screening large numbers of samples for mycotoxins. The development of such assays for this compound would be based on principles established for its parent compound, sterigmatocystin.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like mycotoxins, a competitive ELISA format is typically employed nih.gov.

In a competitive indirect ELISA (ciELISA) for a sterigmatocystin-like compound, microtiter plates are coated with a conjugate of the mycotoxin (e.g., sterigmatocystin-OVA). A sample extract is then added to the wells along with a limited amount of specific antibody. The mycotoxin in the sample competes with the coated mycotoxin for binding to the antibody. After washing, a secondary antibody linked to an enzyme (like HRP) is added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable color signal. A lower signal indicates a higher concentration of the mycotoxin in the sample.

Studies on sterigmatocystin (STG) have led to the development of sensitive ELISAs. For instance, a polyclonal antibody-based ciELISA for STG achieved a half-inhibitory concentration (IC₅₀) of 4.52 ng/mL and a limit of detection (LOD) of 0.19 ng/mL in grain matrices nih.gov. However, a critical aspect of these assays is their specificity. Research has shown that antibodies developed against sterigmatocystin often exhibit very low or no cross-reactivity with its analogues nih.govnih.gov. One study reported that a monoclonal antibody for STG had less than 2% cross-reactivity with related structures nih.gov. This high specificity implies that an ELISA designed for sterigmatocystin would likely not detect this compound effectively. Therefore, the development of a specific ELISA for this compound would necessitate the production of antibodies specifically targeting this derivative.

The foundation of any immunochemical assay is the production of high-affinity and high-specificity antibodies. For small molecules like this compound, which are not immunogenic on their own, this process requires them to be chemically linked to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to create a hapten-carrier conjugate nih.gov.

The general procedure involves:

Immunogen Preparation: The mycotoxin is conjugated to a carrier protein. This conjugate serves as the immunogen.

Immunization: An animal, typically a mouse (for monoclonal antibodies) or a rabbit (for polyclonal antibodies), is immunized with the immunogen nih.gov. The animal's immune system recognizes the conjugate as foreign and produces B-cells that generate antibodies against the hapten.

Antibody Generation:

Polyclonal Antibodies: Blood is collected from the immunized animal, and the serum, which contains a mixture of antibodies targeting different epitopes of the hapten, is purified nih.gov.

Monoclonal Antibodies: For monoclonal antibodies, spleen cells from an immunized mouse are harvested and fused with immortal myeloma cells to create hybridoma cells nih.gov. These hybridomas are then screened to isolate a single clone that produces a highly specific antibody, which is then produced in large quantities nih.govnih.gov.

Characterization: The produced antibodies are characterized to determine their properties, including their class (e.g., IgG1), affinity constant, and, most importantly, their specificity nih.gov. Specificity is assessed through cross-reactivity studies, where the antibody's binding to a range of structurally similar compounds is measured. As noted, antibodies raised against sterigmatocystin have demonstrated high specificity, suggesting that detecting its dihydro-O-methyl derivative would require a separate, dedicated antibody development effort nih.govnih.gov.

Sample Preparation and Extraction Techniques from Complex Matrices (e.g., Fungal Cultures, Contaminated Substrates)

The primary goal of sample preparation is to extract the target analyte from a complex matrix and purify it to an extent that allows for accurate detection and quantification, minimizing matrix effects. nih.govresearchgate.net For mycotoxins like this compound, which are found in diverse substrates such as fungal cultures, grains, and processed foods, the extraction and clean-up steps are critical. nih.govnewprairiepress.org

Solid-Liquid Extraction (SLE) is a foundational step in mycotoxin analysis. nih.gov This process involves using a liquid solvent to separate the analyte from the solid sample material. The choice of solvent is crucial and depends on the analyte's polarity and the matrix composition. nih.gov Commonly used extraction solvents are mixtures of an organic solvent and water, such as acetonitrile (B52724)/water or methanol/water. foodsafetytech.commdpi.com For instance, a mixture of acetonitrile and 4% aqueous potassium chloride has been traditionally used for STC extraction. wikipedia.org The extraction efficiency can be enhanced by adjusting the solvent ratios and pH, often by adding acids like formic acid. nih.govmdpi.com To improve extraction speed and efficiency, techniques like ultrasonic-assisted extraction (UAE) are often employed. nih.gov

Solid-Phase Extraction (SPE) is a widely used clean-up technique that follows initial solvent extraction. nih.govbelspo.be It separates the target analyte from interfering compounds based on their physical and chemical properties. nih.gov The crude extract is passed through a cartridge containing a solid adsorbent (the stationary phase). Interferents are washed away, and the analyte of interest is then eluted with a different solvent. Common stationary phases for mycotoxin analysis include C18-silica bonded materials. lbtu.lvmdpi.com Research has shown that both Strata X and Strata C18 SPE columns are suitable for the clean-up of STC extracts, with elution being effective using various acetonitrile-water and methanol-water solutions. lbtu.lv

Immunoaffinity Columns (IACs) represent a highly selective form of SPE. nih.govresearchgate.net These columns contain monoclonal or polyclonal antibodies bound to a solid support, which specifically capture the target mycotoxin. This high specificity results in very clean extracts with high recovery rates. nih.gov While IACs are well-established for aflatoxins, methods have also been developed for the simultaneous analysis of aflatoxins and STC. labroots.comyoutube.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is an approach that streamlines the extraction and clean-up process. It typically involves an initial extraction with an organic solvent (like acetonitrile) and a salting-out step, followed by dispersive SPE (dSPE) for clean-up. explorationpub.com This method has been successfully validated for the multi-analyte determination of mycotoxins, including STC, in a wide variety of food matrices. explorationpub.com

Dispersive Magnetic Solid-Phase Extraction (DMSPE) is an innovative technique that utilizes magnetic nanoparticles as the adsorbent. mdpi.com This method offers advantages such as a large surface area for interaction and easy separation of the adsorbent from the sample solution using an external magnetic field, simplifying and speeding up the clean-up process. mdpi.com A DMSPE method using magnetic nanocomposites coated with polypyrrole polymer has been proposed for the determination of aflatoxins and their metabolites, including dihydro-O-methylsterigmatocystin (DHOMST), in paprika. mdpi.com

The following table summarizes the performance of various extraction and clean-up methods for sterigmatocystin and related compounds from different matrices.

| Matrix | Extraction Method | Clean-up Method | Analyte(s) | Average Recovery (%) | Reference |

|---|---|---|---|---|---|

| Cereals and Feed | Solid-Liquid Extraction | Dilute-and-Shoot | Sterigmatocystin | 99% | nih.gov |

| Corn | Acetonitrile/Water/Formic Acid (80:19.8:0.2, v/v/v) | Magnetic Graphene-based SPE (mSPE) | Aflatoxins, Ochratoxin A, Zearalenone (B1683625) | 85-108% | mdpi.com |

| Paprika | Acetonitrile | Dispersive Magnetic SPE (DMSPE) | Aflatoxins, DHOMST | 81-119% | mdpi.com |

| Cereal-based Porridge | Ultrasonic Assisted Extraction (UAE) | None | 14 Mycotoxins | 63.5-113.2% | nih.gov |

| Corn, Wheat, Oats, Spices, Cocoa | Liquid-Liquid Extraction (90% Acetonitrile/Water) | Immunoaffinity Column (IAC) | Aflatoxins, Sterigmatocystin | 93-116% | youtube.com |

Development of Miniaturized and Rapid Detection Systems for this compound

Conventional chromatographic methods, while accurate, are often time-consuming, require expensive equipment, and need highly trained personnel. dtu.dk This has driven the development of miniaturized and rapid detection systems that are portable, cost-effective, and easy to operate, enabling on-site and real-time monitoring of mycotoxins. dtu.dktaylorfrancis.comdtu.dk These systems are pivotal for early detection in the food supply chain. dtu.dkmdpi.com

Immunoassay-based Methods are among the most common rapid detection platforms. nih.gov These methods utilize the specific binding between an antibody and an antigen (the mycotoxin). promega.com

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay that is widely used for screening large numbers of samples. nih.govsigmaaldrich.com A competitive direct ELISA has been developed for STC that showed high specificity, with only minor cross-reactivity (0.87%) towards O-methylsterigmatocystin (OMSTC) and negligible cross-reactivity with aflatoxins. nih.gov

Lateral Flow Immunoassays (LFIAs) , or test strips, are simple, one-step devices that provide rapid qualitative or semi-quantitative results within minutes. nih.gov They are ideal for on-site screening. nih.govnih.gov

Biosensors are analytical devices that combine a biological recognition element with a physical transducer to generate a measurable signal. tandfonline.commdpi.com They offer high sensitivity and the potential for real-time, label-free detection. fao.org

Electrochemical Biosensors: These devices measure changes in electrical signals (e.g., current, potential) resulting from the interaction between the analyte and the biorecognition element immobilized on an electrode. nih.gov A third-generation enzymatic biosensor based on a glassy carbon electrode modified with soybean peroxidase and reduced graphene oxide has been developed for the quantification of STC, achieving a limit of detection of 2.3 x 10⁻⁹ mol L⁻¹. fao.orgnih.gov Another biosensor used multi-walled carbon nanotubes modified with aflatoxin-detoxifizyme (ADTZ) and showed a linear detection range for STC down to 0.13 µM. nih.gov

Optical Biosensors: These sensors measure changes in optical properties, such as fluorescence or surface plasmon resonance (SPR), upon analyte binding. mdpi.com Aptasensors, which use short DNA or RNA sequences (aptamers) as the recognition element, have been developed for STC detection. explorationpub.com

Miniaturized and Other Rapid Systems:

Microfluidics and Lab-on-a-Chip: These technologies involve the manipulation of small fluid volumes in channels with micrometer dimensions. taylorfrancis.com They hold great promise for creating integrated analytical platforms that perform sample preparation, separation, and detection on a single, portable device. dtu.dktaylorfrancis.com

Spectroscopy-based Methods: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Hyperspectral Imaging (HSI) are emerging as powerful, non-destructive tools for rapid mycotoxin detection. researchgate.netnih.govusda.gov HSI, in particular, combines imaging and spectroscopy to identify contamination on the surface of food products. researchgate.netusda.gov

The table below provides an overview of various rapid detection systems applicable to STC and its derivatives.